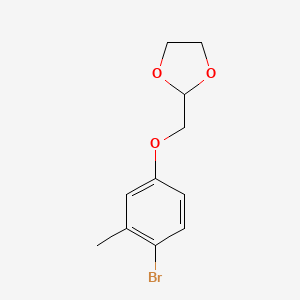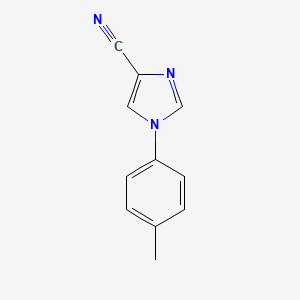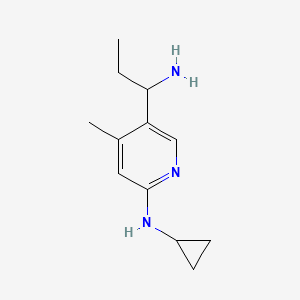
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环是一种有机化合物,属于二氧戊环类。其特征是二氧戊环上连接着一个溴原子、一个甲基和一个苯氧基。
准备方法
合成路线和反应条件
2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环的合成通常涉及4-溴-3-甲基苯酚与合适的二氧戊环前体反应。一种常见的方法是威廉姆森醚合成,其中4-溴-3-甲基苯酚在强碱如氢化钠或碳酸钾的存在下与二氧戊环衍生物反应。 该反应通常在非质子溶剂如二甲基亚砜 (DMSO) 或四氢呋喃 (THF) 中于高温下进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产率和成本效益进行优化。可能采用连续流反应器和自动化系统以确保一致的质量和效率。
化学反应分析
反应类型
2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环可以进行各种化学反应,包括:
亲核取代: 溴原子可以被亲核试剂取代,例如胺、硫醇或醇盐。
氧化: 甲基可以使用氧化剂如高锰酸钾或三氧化铬氧化为羧酸或醛。
还原: 该化合物可以被还原以去除溴原子或将苯氧基转化为苯酚。
常用试剂和条件
亲核取代: 叠氮化钠 (NaN₃) 在二甲基甲酰胺 (DMF) 中于室温下。
氧化: 高锰酸钾 (KMnO₄) 在水溶液中于回流条件下。
还原: 氢化铝锂 (LiAlH₄) 在无水乙醚中于低温下。
主要产物
亲核取代: 形成2-((4-叠氮基-3-甲基苯氧基)甲基)-1,3-二氧戊环。
氧化: 形成2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环-4-羧酸。
还原: 形成2-((4-甲基苯氧基)甲基)-1,3-二氧戊环。
科学研究应用
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其作为生化探针的潜力,以研究酶-底物相互作用。
医学: 探索其潜在的治疗作用,特别是在开发针对特定分子途径的新药方面。
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环的作用机制尚不清楚。据信它通过其溴和苯氧基与特定分子靶标(例如酶或受体)相互作用。这些相互作用可以调节靶分子的活性,从而导致各种生化和生理效应。需要进一步的研究来阐明所涉及的精确途径。
相似化合物的比较
类似化合物
2-(4-溴-3-甲基苯氧基)乙胺: 具有乙胺基而不是二氧戊环的衍生物。
4-溴-3-甲基苯氧基乙醇: 具有羟基而不是二氧戊环的化合物。
2-(4-溴-3-甲基苯氧基)乙酸: 具有乙酸基而不是二氧戊环的衍生物。
独特性
2-((4-溴-3-甲基苯氧基)甲基)-1,3-二氧戊环由于二氧戊环的存在而具有独特性,这赋予了它特定的化学性质和反应活性。这种结构特征使其有别于其他类似化合物,并使其成为有机合成中宝贵的中间体,以及科学研究中各种应用的潜在候选者。
属性
IUPAC Name |
2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWYYYDMBVIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)



![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
